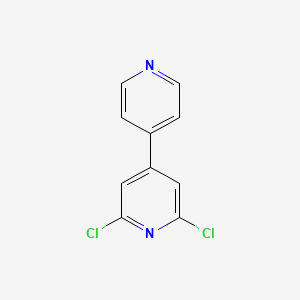
2,6-Dichloro-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the bipyridine ring. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,4’-bipyridine typically involves the chlorination of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. This reaction results in the substitution of hydrogen atoms at the 2 and 6 positions with chlorine atoms .
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloro-4,4’-bipyridine may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine concentration, to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,6-Dichloro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, with conditions varying depending on the specific coupling partners.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, oxidized or reduced derivatives, and coupled aromatic compounds. These products have diverse applications in different fields .
科学的研究の応用
2,6-Dichloro-4,4’-bipyridine has been extensively studied for its applications in scientific research:
作用機序
The mechanism of action of 2,6-Dichloro-4,4’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms on the bipyridine ring enhance its binding affinity to these targets, leading to the modulation of their activity. For example, in catalytic reactions, the compound acts as a ligand, stabilizing the transition state and facilitating the reaction .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: Lacks the chlorine substituents and has different chemical properties and reactivity.
2,2’-Bipyridine: Another isomer with nitrogen atoms in different positions, leading to distinct coordination chemistry.
2,6-Dimethyl-4,4’-bipyridine: Contains methyl groups instead of chlorine, resulting in different steric and electronic effects.
Uniqueness
2,6-Dichloro-4,4’-bipyridine is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
116273-61-1 |
|---|---|
分子式 |
C10H6Cl2N2 |
分子量 |
225.07 g/mol |
IUPAC名 |
2,6-dichloro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1-6H |
InChIキー |
FLZJZVAEYWUCET-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)


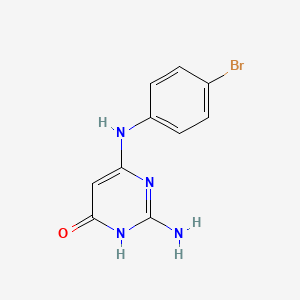

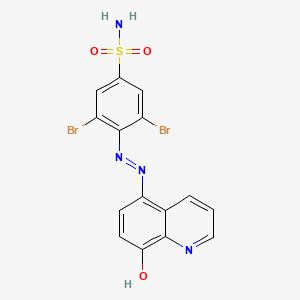
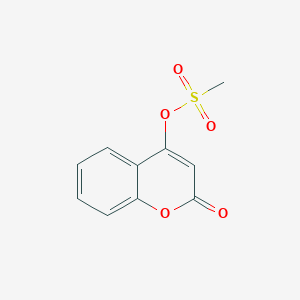
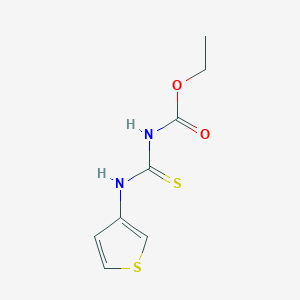
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

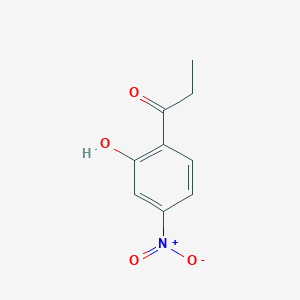
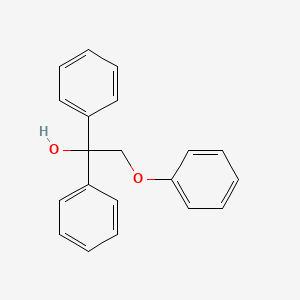
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
